Cas no 1635-33-2 (2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-)

2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)- structure
1635-33-2 structure
Nome del prodotto:2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-
Numero CAS:1635-33-2
MF:C14H14O3
MW:230.259164333344
CID:117903
PubChem ID:5369129

2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-
    • kavain
    • C011889
    • Kavaine
    • Kavain, (R)-isomer
    • Kavain, (+-)-isomer
    • Kavain, (R)-(E)-isomer
    • Kavain, (E)-(+-)-isomer
    • BRD-A75455249-001-12-9
    • Neuronica
    • Kavain (+/-)
    • DTXSID00904756
    • KAWAIN, (+/-)-
    • SCHEMBL515203
    • 4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one
    • UNII-5L1NI60TGB
    • 2H-PYRAN-2-ONE, 5,6-DIHYDRO-4-METHOXY-6-((1E)-2-PHENYLETHENYL)-
    • Cavain
    • trans-5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
    • DL-Kavain, analytical standard
    • HMS3403L05
    • BSPBio_001184
    • Opera_ID_1395
    • NCGC00089781-03
    • 2,6-Heptadienoic acid, 5-hydroxy-3-methoxy-7-phenyl-, delta-lactone
    • (+-)-kavain
    • HMS1792L05
    • 5L1NI60TGB
    • SR-01000003014
    • (+/-)-Kavain
    • 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-, (E)-(+-)-
    • 1635-33-2
    • 4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
    • J-018461
    • NCGC00018126-02
    • MLS001148390
    • CCG-208228
    • MLS000069449
    • 3155-48-4
    • SR-01000003014-4
    • 4-methoxy-6-styryl-5,6-dihydro-pyran-2-one
    • rac-Kavain
    • HMS2232L23
    • BRD-A75455249-001-02-0
    • AKOS015903213
    • (+/-)-kawain
    • Kawain, DL-
    • CHEBI:156288
    • CHEBI:91863
    • 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-
    • HMS1362L05
    • (+-)-kawain
    • MFCD00270446
    • Q27262508
    • 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-
    • Kawain (+-)-form
    • HMS1990L05
    • DL-Kavain, primary pharmaceutical reference standard
    • Prestwick_556
    • CS-0018617
    • CHEMBL1482039
    • D,L-KAWAIN
    • NCGC00089781-02
    • 4-methoxy-6-[(1E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one
    • KAWAIN (+/-)-FORM [MI]
    • AS-75955
    • 4-methoxy-6-[(e)-2-phenylethenyl]-5,6-dihydropyran-2-one
    • 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-styryl-
    • DL-Kavain
    • HY-N2096
    • DL-KAWAIN
    • IDI1_002187
    • (E)-4-methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one
    • NCGC00018126-03
    • trans-5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one, DL-Kawain
    • NCGC00018126-04
    • CCRIS 9373
    • SMR000059008
    • XEAQIWGXBXCYFX-BQYQJAHWSA-N
    • D,L-Kawin
    • FT-0700030
    • NS00006920
    • SCHEMBL9016224
    • SY231863
    • Q27163656
    • Bio2_000432
    • (R)-(+)-Kavain
    • KBio2_003092
    • 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
    • KBio3_000947
    • (+)- Kavain
    • KBioGR_000524
    • HMS3369B03
    • KBio2_005660
    • R,E)-4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one
    • MFCD00467093
    • (2R)-4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
    • Bio2_000912
    • KBio2_000524
    • FT-0698219
    • 4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one
    • KBioSS_000524
    • KBio3_000948
    • DTXSID00859419
    • D,L Kavain
    • HMS3370O04
    • Inchi: InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+
    • Chiave InChI: XEAQIWGXBXCYFX-BQYQJAHWSA-N
    • Sorrisi: COC1CC(/C=C/C2C=CC=CC=2)OC(=O)C=1

Proprietà calcolate

  • Massa esatta: 230.094
  • Massa monoisotopica: 230.094
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 324
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5A^2
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.15
  • Punto di fusione: 142-148℃
  • Punto di ebollizione: 432.6 °C at 760 mmHg
  • Punto di infiammabilità: 184.6 °C
  • Indice di rifrazione: 1.564
  • PSA: 35.53000
  • LogP: 2.54560

2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)- Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.